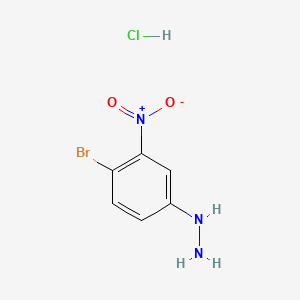
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·HCl and a molecular weight of 232.03 + 36.46. This compound is primarily used as a research chemical and building block in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride typically involves the reaction of 4-bromo-3-nitroaniline with hydrazine in the presence of hydrochloric acid. The reaction conditions often include cooling to 0°C and maintaining the temperature for a specified duration to ensure complete reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include tin(II) chloride, sodium nitrite, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the derivatization of biological samples for analytical purposes.
Medicine: It can be employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The specific mechanism of action for (4-Bromo-3-nitrophenyl)hydrazine Hydrochloride is not well-documented. its effects are likely mediated through its interactions with various molecular targets, depending on the context of its use. For example, in reduction reactions, it acts as a reducing agent, while in coupling reactions, it serves as a substrate for forming new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-3-nitrophenyl)hydrazine Hydrochloride can be compared with similar compounds such as:
(4-Nitrophenyl)hydrazine Hydrochloride: Similar in structure but lacks the bromine atom.
(3-Nitrophenyl)hydrazine Hydrochloride: Similar but with the nitro group in a different position.
4-Bromophenylhydrazine Hydrochloride: Similar but lacks the nitro group.
The uniqueness of this compound lies in its combination of bromine and nitro groups, which confer specific reactivity and applications in various chemical syntheses.
Eigenschaften
Molekularformel |
C6H7BrClN3O2 |
|---|---|
Molekulargewicht |
268.49 g/mol |
IUPAC-Name |
(4-bromo-3-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H |
InChI-Schlüssel |
ACGCSKZPRGGSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


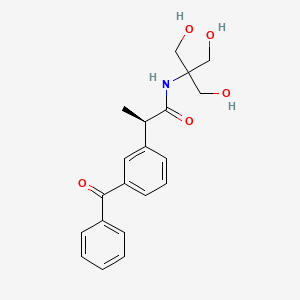
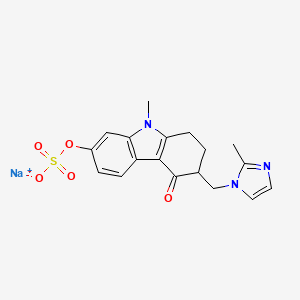
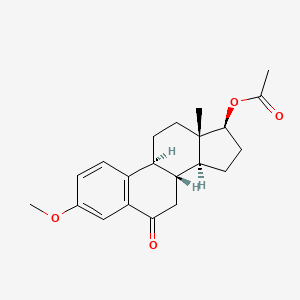
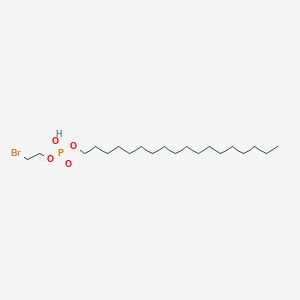




![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)


![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)

